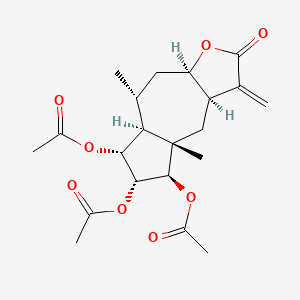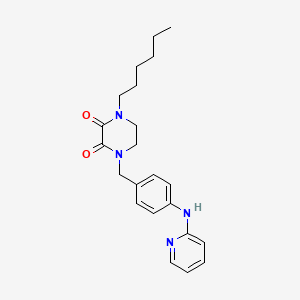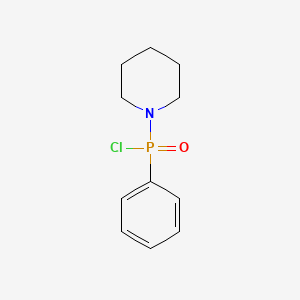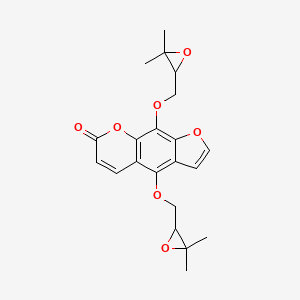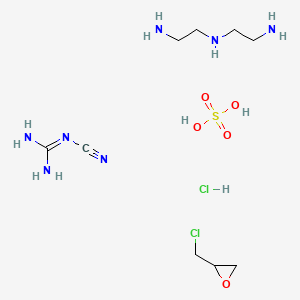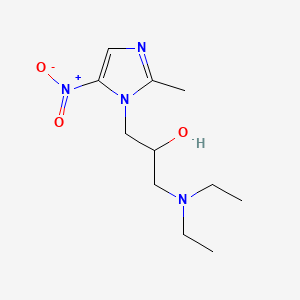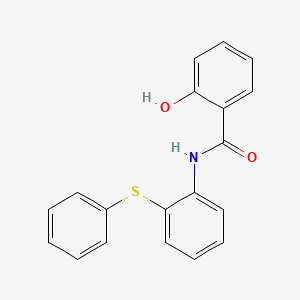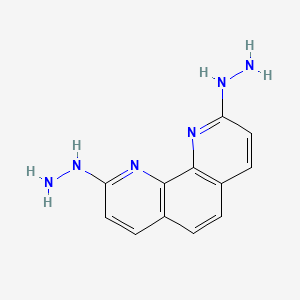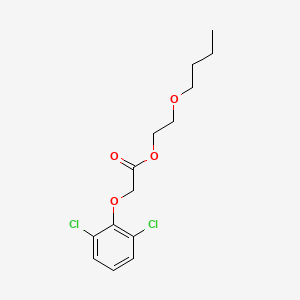
2-Butoxyethyl (2,6-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₄H₁₈Cl₂O₄. It is a member of the family of 2,6-dichlorophenoxyacetic acid compounds and is commonly used as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and is widely used in agricultural and non-agricultural settings .
Preparation Methods
The synthesis of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-120°C and maintaining it for several hours to ensure complete esterification .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
2-Butoxyethyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2,6-dichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butoxyethyl (2,6-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broadleaf weeds in various crops, including cereals, maize, and sugarcane.
Environmental Science: The compound is studied for its environmental fate and impact.
Toxicology: Studies investigate the toxicological effects of the compound on humans and animals.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate involves its absorption by plant leaves and translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants .
Comparison with Similar Compounds
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications and mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a similar structure and mode of action but with different selectivity and effectiveness against specific weed species.
The uniqueness of this compound lies in its enhanced efficacy and broader spectrum of weed control compared to other similar compounds .
Properties
CAS No. |
75348-53-7 |
|---|---|
Molecular Formula |
C14H18Cl2O4 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-butoxyethyl 2-(2,6-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O4/c1-2-3-7-18-8-9-19-13(17)10-20-14-11(15)5-4-6-12(14)16/h4-6H,2-3,7-10H2,1H3 |
InChI Key |
RBNIOVDZHJDLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
